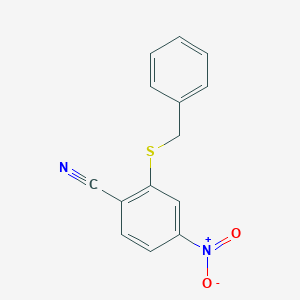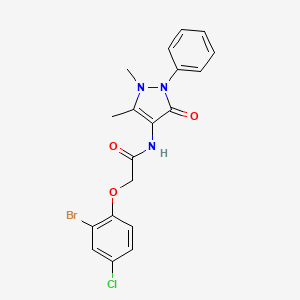
2-(Benzylsulfanyl)-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-4-nitrobenzonitrile is an organic compound that features a benzylsulfanyl group attached to a benzonitrile ring, with a nitro group at the para position relative to the nitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-nitrobenzonitrile typically involves the nucleophilic substitution of a suitable benzylsulfanyl precursor with a 4-nitrobenzonitrile derivative. One common method involves the reaction of 4-nitrobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Ammonia or amines for conversion to amides, water or acids for conversion to carboxylic acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Amides, carboxylic acids.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-4-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the benzylsulfanyl group can interact with thiol-containing biomolecules, potentially leading to the formation of covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanyl)benzoic acid
- 2-(Benzylsulfanyl)benzylideneimidazolones
- Diaryl thioethers
Uniqueness
2-(Benzylsulfanyl)-4-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the same aromatic ring, which allows for a diverse range of chemical transformations. The benzylsulfanyl group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H10N2O2S |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O2S/c15-9-12-6-7-13(16(17)18)8-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Clé InChI |
UOGBLHSENOPHFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)

![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
![ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B15006117.png)
![N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide](/img/structure/B15006124.png)

![4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B15006150.png)
